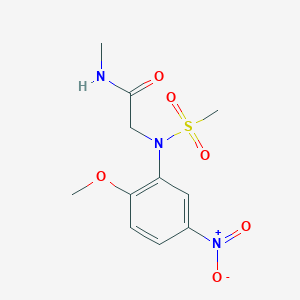
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as MNNG, is a synthetic compound that has been extensively used in scientific research. It is a potent alkylating agent that can cause DNA damage and has been used to induce mutations in various organisms.
Wirkmechanismus
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is an alkylating agent that can react with DNA to form covalent bonds. It primarily reacts with the purine bases, particularly guanine, and can cause DNA damage such as base pair substitutions, deletions, and insertions. The DNA damage induced by N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can interfere with DNA replication and transcription, leading to mutations and cell death.
Biochemical and Physiological Effects:
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can cause a wide range of biochemical and physiological effects, depending on the dose and the organism being studied. In bacteria, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can induce mutations that confer resistance to antibiotics or alter metabolic pathways. In yeast, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can induce mutations that affect cell growth and division. In mammalian cells, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can induce mutations that lead to cancer or cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a powerful tool for inducing mutations in various organisms and studying the mechanisms of mutagenesis and DNA repair. It is relatively easy to use and can be applied to a wide range of experimental systems. However, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide also has some limitations. It can induce a high frequency of mutations, which can make it difficult to isolate specific mutations of interest. N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can also induce a wide range of mutations, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One area of research is to study the mechanisms of DNA repair that are activated in response to N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide-induced DNA damage. Another area of research is to develop new methods for isolating specific mutations induced by N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. Finally, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can be used to study the role of DNA damage in aging and age-related diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a potent alkylating agent that has been extensively used in scientific research. It is a powerful tool for inducing mutations and studying the mechanisms of mutagenesis and DNA repair. N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has a wide range of biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for research on N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, including studying DNA repair mechanisms, developing new methods for isolating specific mutations, and studying the role of DNA damage in aging and disease.
Synthesemethoden
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can be synthesized by reacting N-methyl-N-(methylsulfonyl)glycine with 2-methoxy-5-nitrobenzyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been widely used in scientific research as a tool to induce mutations in various organisms. It has been used in bacterial, yeast, and mammalian systems to study the mechanisms of mutagenesis and DNA repair. N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been used to study the role of DNA damage in carcinogenesis and aging.
Eigenschaften
IUPAC Name |
2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6S/c1-12-11(15)7-13(21(3,18)19)9-6-8(14(16)17)4-5-10(9)20-2/h4-6H,7H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPASEJYDVYWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=C(C=CC(=C1)[N+](=O)[O-])OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

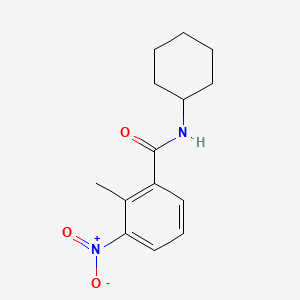
![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)
![5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5888530.png)
![2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)
![7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5888553.png)
![7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5888564.png)
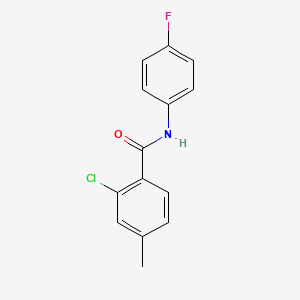
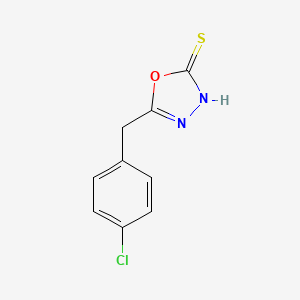
![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5888583.png)
![2-({[(2-phenylethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5888587.png)
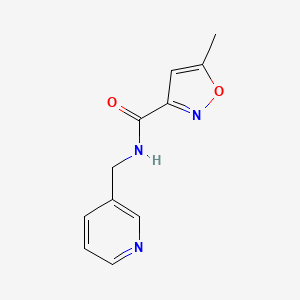
![(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5888609.png)
![2-(trifluoromethyl)benzaldehyde O-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5888631.png)